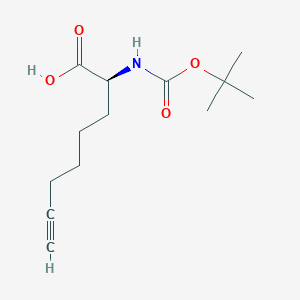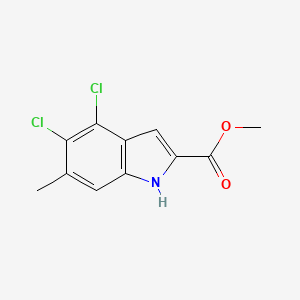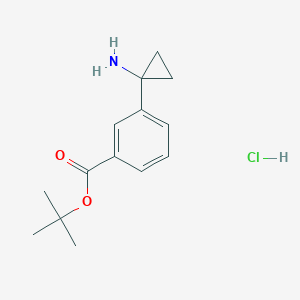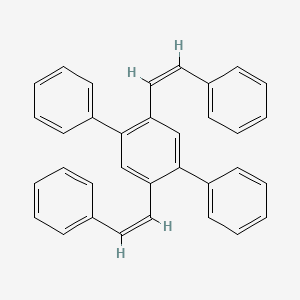![molecular formula C25H18ClFIN3O5 B12849214 4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849214.png)
4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[23-d]pyrimidine is a halogenated nucleoside analog This compound is part of the 7-deazapurine nucleosides family, which are known for their significant biological activities
Métodos De Preparación
The synthesis of 4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves several steps:
Nucleobase Anion Glycosylation: The process begins with the glycosylation of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide. This reaction yields the beta-D-anomer.
Deblocking and Amination: The beta-D-anomer is then deblocked and aminated at the C(4) position.
Selective Deamination: The compound undergoes selective deamination at the C(2) position to yield the final product.
Análisis De Reacciones Químicas
4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine undergoes various chemical reactions:
Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Deblocking: The benzoyl protecting groups can be removed under basic conditions using sodium methoxide in methanol.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of other nucleoside analogs and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Due to its potential antiviral and anticancer properties, it is investigated for therapeutic applications.
Industry: It can be used in the development of diagnostic tools and imaging agents.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its incorporation into nucleic acids. The fluorine atom in the sugar moiety shifts the sugar conformation, affecting the compound’s interaction with enzymes and nucleic acids. The halogen substituents increase the hydrophobicity and polarizability of the nucleobases, enhancing their biological activity .
Comparación Con Compuestos Similares
Similar compounds include other halogenated 7-deazapurine nucleosides, such as:
5-Halogenated 7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine nucleosides: These compounds share a similar structure but differ in the halogen atoms present.
7-Deaza-2’-deoxyisoguanosine: This compound lacks the halogen substituents but has a similar nucleoside structure.
The uniqueness of 4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine lies in its specific halogenation pattern and the presence of the fluorine-substituted sugar moiety, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H18ClFIN3O5 |
|---|---|
Peso molecular |
621.8 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-3-benzoyloxy-5-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C25H18ClFIN3O5/c26-21-18-16(28)11-31(22(18)30-13-29-21)23-19(27)20(36-25(33)15-9-5-2-6-10-15)17(35-23)12-34-24(32)14-7-3-1-4-8-14/h1-11,13,17,19-20,23H,12H2/t17-,19+,20-,23-/m1/s1 |
Clave InChI |
MYYFOCHNKBLQMA-RKCFAAOBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C4=C3N=CN=C4Cl)I)F)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C3N=CN=C4Cl)I)F)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)
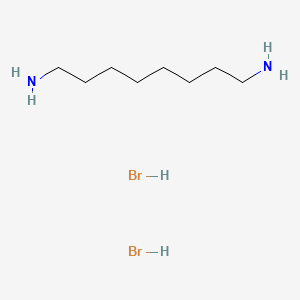




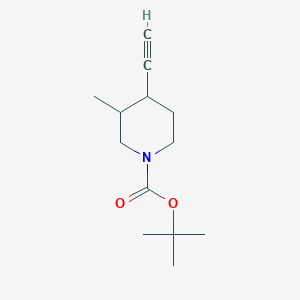
![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
